molecular formula C14H23ClN2O3 B7930630 [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930630
M. Wt: 302.80 g/mol
InChI Key: NIPLWIMWHKBMKL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPLWIMWHKBMKL-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@H]1CCN(C1)C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine ring, a chloroacetyl group, and a tert-butyl ester moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is C14H23ClN2O3C_{14}H_{23}ClN_2O_3, with a molecular weight of approximately 288.8 g/mol. The presence of the chloroacetyl group enhances the reactivity of the compound, allowing it to interact with various biological targets.

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to enzyme inhibition or modulation of receptor activity, resulting in various biological effects. The chloroacetyl group is particularly significant as it can enhance binding affinity to specific targets, making it a valuable lead compound in drug discovery .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These compounds often induce apoptosis and exhibit better efficacy compared to standard treatments like bleomycin .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects associated with this compound. It may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive functions .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPyrrolidine ring, chloroacetyl groupAnticancer, neuroprotective
Similar Pyrrolidine DerivativesVaries; often includes nitrogen-containing ringsAnticancer activity, enzyme inhibition
Carbamic Acid EstersEster functional groupsDiverse biological activities depending on structure

Case Studies

  • Anticancer Efficacy : A study demonstrated that a derivative of this compound showed significant cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics in apoptosis induction .
  • Neuroprotection : Another investigation highlighted the compound’s ability to inhibit AChE and BuChE, suggesting its potential as a treatment for cognitive decline associated with Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in the Ester Group

Compound A : [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
  • CAS : 1353993-52-8
  • Molecular Formula : C₁₇H₂₁ClN₂O₃
  • Molecular Weight : 336.82 g/mol
  • Key Difference : Replacement of tert-butyl ester with benzyl ester.
  • Impact: The benzyl group increases molecular weight and may alter solubility (more lipophilic) and stability. Benzyl esters are typically cleaved under hydrogenolysis, whereas tert-butyl esters require acidic conditions, affecting synthetic strategies .

Variations in the Heterocyclic Ring

Compound B : [(S)-1-(2-Amino-ethyl)-piperidin -3-yl]-cyclopropyl-carbamic acid tert-butyl ester
  • CAS : 110187-51-4
  • Molecular Formula : C₁₅H₂₉N₃O₂
  • Molecular Weight : 291.41 g/mol
  • Key Differences: Pyrrolidine → piperidine (6-membered ring). 2-Chloro-acetyl → 2-amino-ethyl substituent.
  • Impact: Piperidine introduces conformational flexibility. This alters reactivity in downstream modifications .

Variations in the Acetyl Substituent

Compound C : [(S)-1-((S)-2-Amino-propionyl )-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
  • CAS : 1401667-37-5 ; 67117-95-7
  • Molecular Formula : C₁₅H₂₇N₃O₃
  • Molecular Weight : 297.40 g/mol
  • Key Differences: 2-Chloro-acetyl → (S)-2-amino-propionyl. Propionyl chain extends by one methylene group.
  • Impact: The amino-propionyl group introduces chirality (S-configuration) and basicity, enhancing solubility in aqueous media. The absence of chloro reduces electrophilicity, making it less reactive in nucleophilic substitutions but more stable .

Variations in the Carbamic Acid Substituent

Compound D : [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl -carbamic acid tert-butyl ester
  • CAS : 1353998-29-4
  • Molecular Formula : C₁₄H₂₅ClN₂O₃ (estimated)
  • Molecular Weight : ~304.82 g/mol (estimated)
  • Key Difference : Cyclopropyl → isopropyl group.
  • It also enhances lipophilicity (logP) compared to the cyclopropyl analog .

Research Findings and Implications

  • Reactivity: The chloro-acetyl group in the target compound facilitates nucleophilic substitutions (e.g., with amines or thiols), whereas amino-substituted analogs (Compound C) are better suited for conjugation via carboxylic acid activation .
  • Solubility: Cyclopropyl and tert-butyl groups in the target compound confer moderate lipophilicity, while benzyl (Compound A) and isopropyl (Compound D) analogs are more hydrophobic. Amino groups (Compounds B, C) improve aqueous solubility .
  • Synthetic Utility : The tert-butyl ester in the target compound is stable under basic conditions but cleaved with acids, enabling orthogonal deprotection strategies compared to benzyl esters .

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